

O-Deshydroxyethyl Bosentan: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *o*-Deshydroxyethyl bosentan

Cat. No.: B601010

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For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Deshydroxyethyl bosentan, an active metabolite of the dual endothelin receptor antagonist bosentan, plays a significant role in the overall pharmacological profile of its parent drug. This technical guide provides a comprehensive overview of its chemical identifiers, metabolic pathway, and available pharmacological data. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this compound. **o-Deshydroxyethyl bosentan** is also known by its research code Ro 48-5033[1][2][3].

Chemical Identifiers and Properties

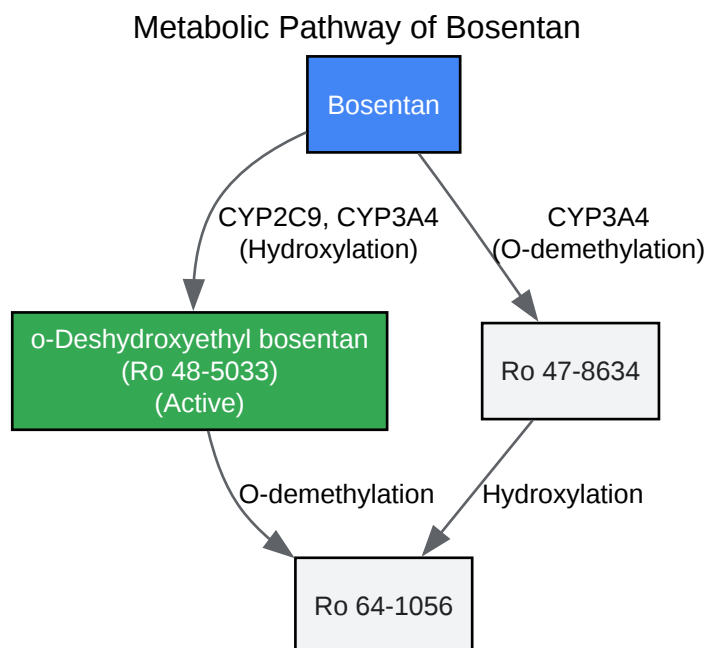
A summary of the key chemical identifiers for **o-Deshydroxyethyl bosentan** is provided in the table below.

Identifier	Value	Reference(s)
CAS Number	174227-14-6	[1][4][5][6]
Molecular Formula	C25H25N5O5S	[1][4][5][6]
Molecular Weight	507.56 g/mol	[1][4][5][6]
IUPAC Name	4-tert-butyl-N-[6-hydroxy-5-(2-methoxyphenoxy)-2-pyrimidin-2-yl]pyrimidin-4-yl]benzenesulfonamide	[1][4][5][6]
Synonyms	Ro 48-5033, Bosentan USP Related Compound B	[1][2][3]
InChI Key	REEANFGHAAWSIZ- UHFFFAOYSA-N	[1][4][5][6]

Metabolism of Bosentan to O-Deshydroxyethyl Bosentan

Bosentan is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4[1][2][7][8]. This process leads to the formation of three main metabolites, with **o-Deshydroxyethyl bosentan** (Ro 48-5033) being the major active metabolite[1][2][3]. The other two metabolites are Ro 47-8634 and Ro 64-1056[1][3][9]. The metabolic pathway is initiated by the hydroxylation of the t-butyl group of bosentan[5][10].

The metabolic conversion of bosentan to its primary metabolites can be visualized in the following diagram:



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Caption: Metabolic pathway of Bosentan to its metabolites.

Pharmacological Activity

O-Deshydroxyethyl bosentan is a pharmacologically active metabolite that contributes to the overall therapeutic effect of bosentan[1][2][11]. It acts as a dual endothelin receptor antagonist, similar to its parent compound[12].

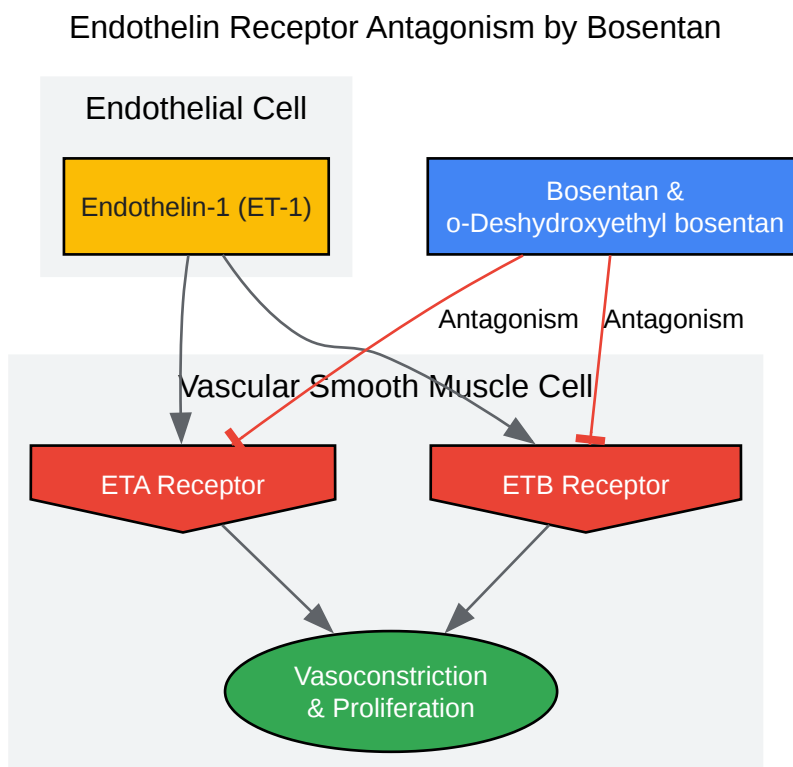
Quantitative Pharmacological Data

Parameter	Value	Reference(s)
Contribution to Bosentan's Activity	10-20%	[7] [11] [13]
Relative Potency to Bosentan	Approximately 2-fold less potent	[1]
Plasma Protein Binding	Less tightly bound than bosentan (3 times higher free fraction)	[1]

Signaling Pathway of Bosentan and its Active Metabolite

Bosentan and its active metabolite, **o-Deshydroxyethyl bosentan**, exert their pharmacological effects by competitively antagonizing endothelin-1 (ET-1) at both the ETA and ETB receptors[\[7\]](#). ET-1 is a potent vasoconstrictor, and by blocking its receptors, bosentan and its metabolite lead to vasodilation.

The signaling cascade initiated by ET-1 and its antagonism by bosentan is depicted below:



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Caption: Mechanism of action of Bosentan and its active metabolite.

Experimental Protocols

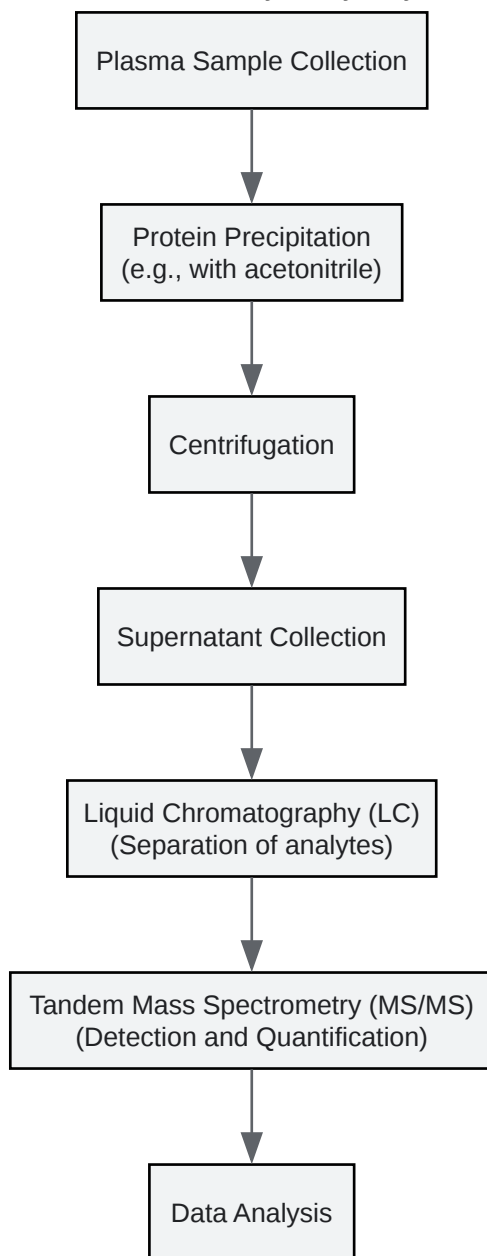
Detailed experimental protocols for the specific synthesis of **o-Deshydroxyethyl bosentan** are not readily available in the public domain, as it is primarily formed through metabolism. However, the analytical methods for its quantification in biological matrices are well-established.

Analytical Method for Quantification in Plasma

A common method for the determination of bosentan and its metabolites, including **o-Deshydroxyethyl bosentan**, in plasma is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)[3][4][9].

A representative, generalized workflow for this method is as follows:

LC-MS/MS Workflow for o-Deshydroxyethyl bosentan Analysis



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Caption: General workflow for LC-MS/MS analysis.

Key Parameters for LC-MS/MS Analysis (Illustrative Examples):

Parameter	Typical Value/Condition
Chromatographic Column	C18 reverse-phase column
Mobile Phase	Gradient of acetonitrile and water with a modifier (e.g., formic acid)
Ionization Mode	Electrospray Ionization (ESI), positive or negative mode
Detection	Multiple Reaction Monitoring (MRM)
Lower Limit of Quantification (LLOQ)	Typically in the low ng/mL range (e.g., 1-5 ng/mL)[4][14]

Conclusion

O-Deshydroxyethyl bosentan is a critical component in the overall pharmacology of bosentan. As the major active metabolite, its contribution to the dual endothelin receptor antagonism is significant. This guide provides a foundational understanding of its chemical properties, metabolic generation, and analytical determination. Further research into the specific pharmacological and toxicological profile of isolated **o-Deshydroxyethyl bosentan** could provide deeper insights into the therapeutic actions and potential side effects of bosentan therapy.

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